Product packaging for Delta-2-ivermectin B1a(Cat. No.:)

Delta-2-ivermectin B1a

Cat. No.: B1151834
M. Wt: 875.1
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-2-ivermectin B1a is an irreversible base-catalyzed degradation product and environmental metabolite of the anthelmintic drug ivermectin . It is formed by the rearrangement of the naturally occurring Δ3-group to the 2-position . This compound is of significant research value for environmental monitoring and toxicology studies, as it is found in animals treated with ivermectin and in the environment . Despite the established importance of ivermectin in animal and human health, the specific biological activity and environmental persistence of this compound are not fully characterized, presenting a key area for scientific investigation . Ivermectin, the parent compound, is a member of the avermectin family of macrocyclic lactones and is a well-known positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates . This hyperpolarizes nerve and muscle cells, leading to parasite paralysis and death . Researchers utilize this compound, supplied at a purity of >95% by HPLC , as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) to study the environmental fate and stability of ivermectin and its metabolites . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C48H74O14

Molecular Weight

875.1

Appearance

White solid

Origin of Product

United States

Chemical Derivatization and Synthetic Considerations

Isomerization Pathways and Formation Mechanisms of Delta-2-Ivermectin B1a

This compound is primarily known as a degradation product of ivermectin B1a. biomol.com Its formation is principally attributed to isomerization reactions, which can be prompted by various conditions, including the presence of a base or exposure to light.

Base-Catalyzed Rearrangement of Ivermectin B1a

The most well-documented pathway to this compound is through a reversible base-catalyzed isomerization of ivermectin B1a. biomol.com This reaction involves the rearrangement of the double bond from the delta-3 position to the delta-2 position within the macrocyclic lactone structure. toku-e.com The presence of a base facilitates the deprotonation at the C-2 position, leading to the formation of an enolate intermediate. Subsequent reprotonation can then occur at the C-4 position, resulting in the thermodynamically more stable Delta-2 isomer. tandfonline.com This rearrangement is an irreversible process. toku-e.com

PrecursorProductCatalyst/ConditionKey Transformation
Ivermectin B1aThis compoundBaseIsomerization of the C=C bond from the Δ3 to the Δ2 position. biomol.comtoku-e.com

Photodegradation Pathways Yielding Related Isomers

Ivermectin is known to be susceptible to photodegradation, a process that can lead to the formation of various isomers and degradation products. rayfull.commdpi.comnih.gov While direct evidence for the formation of this compound via photodegradation is less explicit in the reviewed literature, the lability of the avermectin (B7782182) scaffold to light suggests that photoisomerization is a plausible pathway for the formation of related isomers. nih.gov

Studies on the photostability of ivermectin have shown that exposure to UVA and UVC radiation causes significant chemical alterations. mdpi.comsciforum.net The presence of conjugated double bonds in the ivermectin structure makes it photoreactive. mdpi.com Computational studies suggest that the photodegradation of ivermectin can be attributed to the lability of certain bonds within the molecule. mdpi.comresearchgate.net This can lead to various reactions, including isomerizations. The half-life of ivermectin under summer and winter light conditions has been estimated at 12 hours and 39 hours, respectively, when near the surface of open water. rayfull.com

Semisynthetic Approaches to Avermectin Derivatives Relevant to this compound Precursors

The field of avermectin chemistry has a rich history of semisynthesis, aimed at creating derivatives with improved properties. agrobiology.ru These approaches often involve the chemical modification of the natural avermectin products produced by the fermentation of Streptomyces avermitilis. acs.orgnih.gov While not directly focused on this compound, these methods are highly relevant as they manipulate the ivermectin scaffold, the direct precursor to this compound.

Strategies have included modifying the terminal sugar of avermectin to enhance potency and biological activity. nih.gov The development of ivermectin itself is a prime example of a successful semisynthetic approach, involving the selective reduction of the C22-C23 double bond of avermectin B1. nih.govdrugbank.comwikipedia.org The knowledge gained from these extensive synthetic efforts provides a foundation for any potential work on the this compound scaffold.

Strategies for Novel Chemical Modification of this compound Scaffolds

Given that this compound is a stable isomer, it presents a unique scaffold for the development of new analogues. Strategies for its modification would likely parallel those used for other avermectins, focusing on structure-directed synthesis and careful consideration of stereochemistry.

Structure-Directed Synthesis of Analogues

Structure-directed synthesis relies on understanding the relationship between the three-dimensional structure of a molecule and its biological activity to design and synthesize new compounds with desired properties. mdpi.com For this compound, this would involve identifying key functional groups that could be modified to potentially enhance or alter its biological activity.

Potential sites for modification on the this compound scaffold could include:

The hydroxyl groups at various positions, which could be esterified, etherified, or oxidized.

The disaccharide moiety, where modifications could influence solubility and interactions with biological targets.

The macrocyclic lactone ring, although modifications here are more challenging, they could lead to significant changes in the molecule's conformation and activity.

Recent advances in biotechnology and chemical synthesis techniques, such as high-throughput screening and computational chemistry, could accelerate the discovery and optimization of novel this compound derivatives. lifechemicals.com

Stereochemical Considerations in Derivatization

The avermectin family of molecules, including this compound, possesses a complex three-dimensional structure with numerous chiral centers. The specific stereochemistry is crucial for its biological activity. Any chemical modification must take into account the potential for altering the existing stereocenters or creating new ones.

For instance, reactions at or near a chiral center can lead to epimerization or the formation of diastereomers, each of which may have different biological properties. tandfonline.com The epimerization at the C-2 position of avermectin B1a under alkaline conditions to form 2-epimer B1a is a well-known example. tandfonline.com Therefore, stereocontrolled synthetic methods are essential for producing specific, well-defined derivatives of this compound. Careful control of reaction conditions is necessary to avoid unwanted epimerization. The spatial orientation of different parts of the molecule, influenced by its stereochemistry, dictates how it interacts with its biological targets.

Biochemical and Molecular Mechanistic Investigations

Comparative Analysis of Receptor Binding Affinities: Delta-2-Ivermectin B1a Versus Parental Compounds

There is a notable lack of publicly available studies that directly compare the receptor binding affinities of this compound with its parent compound, ivermectin. Scientific investigations have extensively characterized the binding of ivermectin to its primary targets, but similar detailed analyses for the this compound derivative are not readily found in the current body of research.

Ligand-Gated Chloride Channel Modulation: In Vitro Studies

While the interaction of ivermectin with glutamate-gated chloride channels (GluClRs) is a cornerstone of its mechanism of action, specific studies detailing the modulatory effects of this compound on these channels are not available. The structural modification in the Delta-2 position would be expected to alter the binding and functional effects on GluClRs, but this has not been experimentally elucidated in published research.

Hypotheses regarding non-specific membrane perturbation by ivermectin and its derivatives exist in the broader scientific discussion. However, dedicated research to investigate whether this compound specifically induces membrane perturbation and the functional consequences of such an effect is currently absent from the scientific literature.

Intracellular Signaling Pathway Modulation: In Vitro Experimental Models

There are no available in vitro experimental studies that have investigated the impact of this compound on nuclear transport mechanisms. Research in this area has focused on other molecules, and the effects of this specific ivermectin derivative have not been reported.

Direct experimental evidence demonstrating the influence of this compound on inflammatory response pathways such as NF-κB and STAT3 is not present in the current scientific literature. While ivermectin has been studied for its anti-inflammatory properties, these investigations have not been extended to specifically characterize the activity of the this compound derivative.

Structure Activity Relationship Sar Studies for Delta 2 Ivermectin B1a and Analogs

Elucidation of Key Pharmacophoric Elements Influencing Biological Interactions

The biological activity of avermectins, including ivermectin B1a, is dictated by several key structural features that constitute its pharmacophore. These elements are crucial for its interaction with target receptors, most notably glutamate-gated chloride channels (GluCls) in invertebrates. frontiersin.org

The core pharmacophoric elements of ivermectin B1a include:

The Macrolide Ring: The 16-membered macrocyclic lactone provides the foundational scaffold of the molecule. Modifications to this ring can significantly impact activity.

The Disaccharide Moiety at C-13: While not absolutely essential for activity, the oleandrose (B1235672) disaccharide at the C-13 position generally enhances the potency of the compound. researchgate.net Its removal or modification can alter the pharmacokinetic and pharmacodynamic properties.

The Cyclohexene (B86901) Ring and Benzofuran Moieties: These fused ring systems contribute to the conformational rigidity and lipophilicity of the molecule, influencing its ability to traverse biological membranes. researchgate.net

The introduction of a double bond at the C2-C3 position in Delta-2-ivermectin B1a would likely alter the conformation and electronic properties of the macrocyclic lactone ring. This change could influence the binding affinity for target proteins by modifying the spatial arrangement of other key pharmacophoric elements. The increased rigidity in this region of the macrolide could either enhance or diminish the fit within the binding pocket of the target receptor.

Conformational Analysis and Its Correlation with Molecular Recognition

The three-dimensional shape of ivermectin B1a is a critical determinant of its biological activity. The molecule adopts a specific, relatively rigid conformation that allows it to bind with high affinity to its target receptors. The spiroketal system, in particular, locks a significant portion of the macrocycle into a defined shape.

Molecular recognition is highly dependent on the precise orientation of key functional groups. For instance, the hydroxyl groups and the disaccharide moiety must be positioned correctly to form hydrogen bonds and other non-covalent interactions with amino acid residues in the receptor's binding site.

In Silico Modeling and Molecular Docking Simulations with Target Proteins

In silico modeling and molecular docking have been extensively used to study the interactions between ivermectin and its target proteins. These computational methods have provided valuable insights into the binding modes and the specific amino acid residues involved in the interaction.

For example, docking studies have shown that ivermectin binds to the transmembrane domain of GluCls, at the interface between subunits. frontiersin.org The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. Specific residues in the M2 and M3 transmembrane helices have been identified as being crucial for ivermectin binding.

Molecular dynamics simulations have further revealed that ivermectin binding can induce conformational changes in the receptor, leading to channel opening. researchgate.net These computational approaches have also been employed to predict the binding of ivermectin to other targets, such as viral proteins in the context of its potential antiviral activity. researchgate.net

While no specific docking studies for this compound are readily available, we can hypothesize its interaction based on the data for ivermectin B1a. A molecular model of this compound could be generated and docked into the known binding site of ivermectin on its target proteins. The results of such simulations would likely show a slightly different binding pose or interaction energy due to the altered geometry of the macrolide ring. The planarity introduced by the C2-C3 double bond could affect the proximity of other parts of the molecule to key amino acid residues, potentially altering the binding affinity.

Below is a hypothetical data table summarizing potential binding affinities based on ivermectin B1a studies.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Glutamate-gated Chloride ChannelIvermectin B1a-9.0 to -11.0Leu256, Gly259, Thr260, Ile272
SARS-CoV-2 Spike ProteinIvermectin B1a-8.0 to -9.5TYR453, TYR505, GLN493
Glutamate-gated Chloride Channel This compound (Predicted) -8.5 to -10.5 (Predicted) Leu256, Gly259, Thr260, Ile272
SARS-CoV-2 Spike Protein This compound (Predicted) -7.5 to -9.0 (Predicted) TYR453, TYR505, GLN493

Note: The binding affinities for this compound are hypothetical and would require specific in silico studies for validation.

Comparative SAR with Other Avermectin (B7782182) Isomers and Derivatives

The structure-activity relationships of various avermectin isomers and derivatives have been extensively studied, providing a framework for understanding the potential activity of this compound.

A key comparison is between ivermectin B1a and ivermectin B1b. These two compounds differ only at the C-25 position, where B1a has a sec-butyl group and B1b has an isopropyl group. nih.gov Generally, ivermectin B1a exhibits slightly higher potency than ivermectin B1b, suggesting that the bulkier substituent at C-25 is favorable for activity.

Other important SAR observations for the avermectin class include:

Hydrogenation of the C22-C23 double bond: The conversion of avermectin to ivermectin via hydrogenation of the C22-C23 double bond generally leads to a compound with a better safety profile while retaining high anthelmintic activity. nih.gov

Modifications at the C-13 position: As mentioned, the disaccharide is important for potency. Simpler modifications at this position can lead to a significant decrease in activity.

Modifications at the C-5 position: The hydroxyl group at C-5 is crucial for activity. Its removal or modification generally results in a substantial loss of potency.

Placing this compound within this context, the introduction of a C2-C3 double bond represents a significant modification to the macrocyclic lactone core. This change is more fundamental than the variation at the C-25 position between the B1a and B1b isomers. The impact of this modification on biological activity would need to be empirically determined, but it is likely to be significant. The increased rigidity and altered electronic nature of the macrolide ring could potentially lead to a novel activity profile or a modulation of its potency against known targets.

Below is a comparative data table of different avermectin derivatives.

CompoundModification from Ivermectin B1aGeneral Biological Activity
Ivermectin B1bIsopropyl group at C-25 instead of sec-butylSlightly lower potency than B1a
Avermectin B1aDouble bond at C22-C23Parent compound for ivermectin, potent anthelmintic
SelamectinModifications at C-5 and C-25, and a monosaccharide at C-13Broad-spectrum antiparasitic
DoramectinCyclohexyl group at C-25 and a double bond at C22-C23Potent anthelmintic
This compound Double bond at C2-C3 (Hypothetical) Potentially altered potency or activity profile

Note: The biological activity for this compound is hypothetical and requires experimental verification.

Metabolic and Environmental Transformation Research

Biochemical Transformation Pathways of Related Avermectins in Biological Systems (Excluding Clinical Outcomes)

The biotransformation of avermectins, including ivermectin, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov These enzymatic processes modify the parent compound, leading to various metabolites.

Cytochrome P450-Mediated Metabolism

The metabolism of ivermectin is predominantly carried out by CYP3A4, with minor contributions from other isoforms like CYP2D6 and CYP2E1. nih.gov The primary metabolic reactions are O-demethylation and hydroxylation. Specifically, the two major metabolites formed are 3''-O-demethyl ivermectin and 4a-hydroxy ivermectin. nih.gov Studies have shown that CYP3A4 is the key enzyme responsible for these transformations. nih.gov

In rats, both abamectin (B1664291) and ivermectin are metabolized to 3′′-O-desmethyl, 24-hydroxymethyl, and 26-hydroxymethyl derivatives. researchgate.net Research indicates that cytochrome P450 3A is the major enzyme responsible for the 3′′-O-desmethylation of both compounds. researchgate.net Cytochrome P450 1A1 is predominantly involved in the hydroxylation of the C-26 methyl group of abamectin and partially contributes to the formation of the 26-hydroxymethyl metabolite from ivermectin. researchgate.net

Enzyme FamilySpecific IsoformMetabolic ReactionSubstrateResulting Metabolite
Cytochrome P450CYP3A4O-demethylationIvermectin B1a3''-O-demethyl ivermectin
Cytochrome P450CYP3A4HydroxylationIvermectin B1a4a-hydroxy ivermectin
Cytochrome P450CYP3A3''-O-desmethylationAbamectin, Ivermectin3''-O-desmethyl derivatives
Cytochrome P450CYP1A1Hydroxylation (C-26)Abamectin, Ivermectin26-hydroxymethyl derivatives
Cytochrome P450CYP1A1Hydroxylation (C-24)Abamectin24-hydroxymethyl derivative

Metabolite Identification and Characterization Relevant to Degradation Products

A comprehensive study of ivermectin metabolism in human liver microsomes identified at least ten different metabolites. nih.gov The two most significant of these are 3''-O-demethyl ivermectin and 4a-hydroxy ivermectin. nih.gov These metabolites are primarily excreted in the feces, with less than 1% of the administered dose being eliminated in the urine. nih.gov

A forced degradation study of ivermectin under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) identified five major degradation products. nih.gov One of these, an oxidative degradation product induced by hydrogen peroxide, was identified as 3,4-epoxide H2B1a. nih.gov

Environmental Degradation Dynamics

The environmental fate of ivermectin and its degradation products is influenced by several factors, including sunlight, water, and microbial activity.

Photolytic Degradation Processes

Ivermectin is susceptible to photodegradation. nih.gov Studies have shown that it degrades rapidly in water and on surfaces when exposed to light, with a half-life of less than a day in summer conditions. nih.gov

Hydrolytic Stability and Transformation Products

Ivermectin is labile to both acid and alkaline hydrolysis. nih.gov Under acidic conditions, ivermectin can degrade to form a monosaccharide of ivermectin. nih.gov Under basic conditions, the irreversible degradation product Delta-2-ivermectin B1a is formed. lookbio.com

ConditionDegradation Product
Acidic HydrolysisMonosaccharide of Ivermectin
Alkaline HydrolysisThis compound
Oxidation (H2O2)3,4-epoxide H2B1a

Biotransformation by Microorganisms

Ivermectin can be aerobically degraded in soil and soil-feces mixtures, with a half-life ranging from one to two weeks. nih.gov The producing organism of avermectins, Streptomyces avermitilis, is a soil microorganism, and other microbes in the environment can also contribute to the breakdown of these compounds. While specific microorganisms responsible for the degradation of this compound have not been identified, the general process of microbial biotransformation is a key factor in the environmental persistence of avermectin (B7782182) compounds.

Advanced Analytical Methodologies for Research and Characterization of Delta 2 Ivermectin B1a

The rigorous study and characterization of Delta-2-ivermectin B1a, a significant degradation product of ivermectin B1a, rely on sophisticated analytical techniques. These methods are essential for its identification, quantification, and detailed structural analysis, providing crucial insights into the stability and purity of ivermectin-based pharmaceutical products.

Research Perspectives and Future Directions

Exploring Uncharted Biological Activities and Mechanistic Insights

The biological activity of ivermectin is primarily attributed to its potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. nih.govnih.gov However, the subtle structural variation in Delta-2-ivermectin B1a, specifically the shift in the position of a double bond, could lead to novel biological activities or altered potencies.

Future research should focus on comprehensive screening of this compound against a wide array of biological targets. This could unveil previously unknown antiparasitic, insecticidal, or even unforeseen therapeutic properties, such as anti-inflammatory or anticonvulsant effects, which have been reported for ivermectin. nih.gov

Mechanistic studies are crucial to understand how the structural change in this compound influences its interaction with target receptors. Comparative studies with ivermectin B1a would provide valuable insights into the structure-activity relationship of the avermectin (B7782182) core. Computational modeling and molecular docking simulations could predict the binding affinity of this compound to various receptors, guiding further experimental validation.

Development of Advanced Analytical Techniques for Trace Analysis in Research Matrices

The detection and quantification of avermectins in various matrices are typically achieved using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection, and more advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netnih.gov However, the specific trace analysis of this compound, especially in complex research matrices like environmental samples or biological tissues, presents a significant challenge due to its isomeric nature and likely low concentrations.

Future research should be directed towards the development of highly selective and sensitive analytical methods capable of distinguishing this compound from other ivermectin isomers. This may involve the use of ultra-high-performance liquid chromatography (UHPLC) for superior separation, coupled with high-resolution mass spectrometry (HRMS) for accurate mass determination and structural elucidation. The development of specific monoclonal antibodies for use in enzyme-linked immunosorbent assays (ELISAs) could also provide a rapid and cost-effective screening tool for this specific isomer.

Table 1: Potential Advanced Analytical Techniques for this compound

TechniquePrinciplePotential Advantages for this compound Analysis
UHPLC-HRMS Combines the high separation power of UHPLC with the high mass accuracy and resolution of HRMS.Enables the separation of closely related isomers and provides confident identification and quantification at trace levels.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase, offering unique selectivity for complex mixtures.May provide alternative selectivity for the separation of ivermectin isomers compared to traditional liquid chromatography.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions based on their size, shape, and charge in the gas phase.Could potentially differentiate between isomers that are difficult to separate by chromatography alone.
Immunoassays (e.g., ELISA) Utilizes the specific binding of antibodies to the target analyte.Offers high-throughput and cost-effective screening of a large number of samples for the presence of this compound.

Rational Design of Novel Avermectin Scaffolds Based on Delta-2-Isomer Insights

By studying the biological activity and receptor interactions of this compound, medicinal chemists can gain a clearer picture of which structural features are critical for desired therapeutic effects and which can be modified to reduce off-target effects. This knowledge can then be applied to the design of novel avermectin scaffolds with enhanced potency, selectivity, and improved pharmacokinetic properties. For instance, if the Delta-2 configuration is found to confer a desirable biological activity, synthetic strategies could be developed to favor the formation of this isomer.

Investigating Environmental Persistence and Mechanistic Degradation in Broader Contexts

Ivermectin is known to be persistent in the environment, particularly in soil and sediments, where it can have adverse effects on non-target organisms. nih.govpublications.gc.canih.gov The environmental fate of this compound is currently unknown. It is plausible that the altered double bond position could affect its susceptibility to various degradation pathways, such as photodegradation and microbial degradation.

One study noted that a delta-2,3 B1a isomer can be formed from avermectin B1a under alkaline conditions, suggesting that pH can play a role in the formation of such isomers in the environment. tandfonline.com Future research should focus on determining the environmental persistence and degradation kinetics of this compound in different environmental compartments, including soil, water, and sediment.

Mechanistic studies should aim to identify the primary degradation pathways and the resulting transformation products. This information is crucial for conducting a comprehensive environmental risk assessment and for developing strategies to mitigate any potential adverse environmental impacts.

Table 2: Key Research Areas for the Environmental Fate of this compound

Research AreaKey Questions to be Addressed
Photodegradation What is the rate of photodegradation of this compound in aqueous solutions and on soil surfaces? What are the major photoproducts formed?
Biodegradation Is this compound susceptible to microbial degradation in soil and aquatic environments? Which microorganisms are involved in its degradation?
Hydrolysis What is the stability of this compound at different pH values? Does it undergo hydrolysis to form other compounds?
Sorption and Mobility How strongly does this compound adsorb to soil and sediment particles? What is its potential for leaching into groundwater?

Q & A

Q. How is Delta-2-ivermectin B1a synthesized and characterized in laboratory settings?

this compound is synthesized via base-catalyzed isomerization of ivermectin B1a, a semi-synthetic derivative of avermectins. Key characterization steps include:

  • Purity assessment : High-performance liquid chromatography (HPLC) with >95% purity thresholds .
  • Structural verification : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular formula (C₄₈H₇₂O₁₄) and stereochemistry .
  • Stability testing : Storage at -20°C to prevent degradation, as the compound is sensitive to environmental conditions .

Q. What is the known mechanism of action of this compound in target organisms?

this compound interacts with glutamate-gated chloride channels (GluCls) and γ-aminobutyric acid (GABA)-gated chloride channels in invertebrates. It exhibits dual effects:

  • Activation at low concentrations (10–300 nM) by binding to high-affinity sites, enhancing chloride ion influx .
  • Inhibition at higher concentrations (>1 µM) via low-affinity binding, blocking GABA-mediated neurotransmission . This biphasic activity explains its lower acaricidal efficacy (LC₉₀ = 0.23 ppm) compared to ivermectin (LC₉₀ = 0.038 ppm) in Tetranychus urticae .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s dual effects?

Contradictory results (e.g., activation vs. inhibition) arise from concentration-dependent binding to distinct receptor sites. Methodological recommendations include:

  • Concentration gradients : Test a wide range (e.g., 1 nM–10 µM) to capture both high- and low-affinity interactions .
  • Comparative assays : Use structural analogs (e.g., ivermectin B1a) to isolate the impact of the Δ² modification on activity .
  • Channel-specific inhibitors : Apply blockers like picrotoxin to differentiate GluCl vs. GABA receptor contributions .

Q. What experimental designs optimize bioassay reproducibility for this compound in acaricidal studies?

To ensure robust bioassays:

  • Standardized mite populations : Use genetically homogeneous T. urticae strains to minimize variability in LC₉₀ measurements .
  • Environmental controls : Maintain consistent temperature (25°C), humidity (60–70%), and light cycles during assays .
  • Dose-response validation : Replicate experiments across multiple batches to confirm EC₅₀/LC₉₀ values statistically .

Q. How can structural modifications enhance this compound’s bioactivity while reducing off-target effects?

Focus on modifying key regions:

  • Disaccharide unit : Alterations here impact binding affinity; e.g., methylation of the C5-OH group reduces mammalian toxicity .
  • Macrocyclic backbone : Introduce halogenation or epoxidation to improve stability and target specificity .
  • Hybrid analogs : Combine with pyrethroids or neonicotinoids for synergistic effects against resistant mite populations .

Q. What strategies ensure data reproducibility and transparency in this compound research?

Adhere to guidelines from journals like Acta Pharmaceutica Sinica B:

  • Data deposition : Share raw NMR/MS spectra, bioassay datasets, and HPLC chromatograms in public repositories .
  • Methodological rigor : Document solvent purity, instrument calibration, and statistical methods (e.g., ANOVA with post-hoc tests) .
  • Replication protocols : Include step-by-step synthesis and assay procedures in supplementary materials for peer validation .

Methodological Considerations

  • Contradiction Analysis : Use meta-analyses to compare historical data (e.g., GABA channel studies) and identify confounding variables like solvent choice or assay duration .
  • Ethical Compliance : For in vivo studies, follow institutional guidelines for arthropod handling and disposal to meet ethical standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.